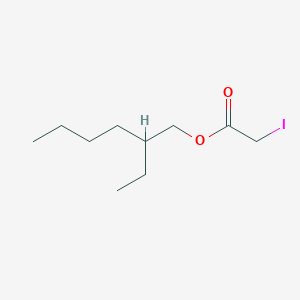
2-Ethylhexyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl iodoacetate is an organic compound with the molecular formula C10H19IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodoacetate group attached to a 2-ethylhexyl chain. This compound is typically a clear, light yellow to orange liquid under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl iodoacetate can be achieved through the esterification of iodoacetic acid with 2-ethylhexanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the esterification reaction, thereby driving the reaction to completion. Additionally, the reaction mixture may be subjected to purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl iodoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-ethylhexanol.
Oxidation: Formation of 2-ethylhexanoic acid.
Scientific Research Applications
2-Ethylhexyl iodoacetate has several applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis to introduce the 2-ethylhexyl group into various molecules.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of cysteine peptidases.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit glycolysis in cancer cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The primary mechanism of action of 2-Ethylhexyl iodoacetate involves the alkylation of thiol groups in proteins. This compound reacts with cysteine residues in enzymes, leading to the formation of stable thioether bonds. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby disrupting glycolysis and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl iodoacetate: Similar structure but with an ethyl group instead of a 2-ethylhexyl group.
Methyl iodoacetate: Contains a methyl group instead of a 2-ethylhexyl group.
2-Ethylhexyl bromoacetate: Contains a bromo group instead of an iodo group.
Uniqueness
2-Ethylhexyl iodoacetate is unique due to its combination of the bulky 2-ethylhexyl group and the reactive iodoacetate moiety. This combination allows for specific interactions with biological molecules and makes it a valuable tool in both synthetic chemistry and biological research .
Properties
CAS No. |
5439-37-2 |
|---|---|
Molecular Formula |
C10H19IO2 |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-ethylhexyl 2-iodoacetate |
InChI |
InChI=1S/C10H19IO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
InChI Key |
JMLJFGVZNJBROE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
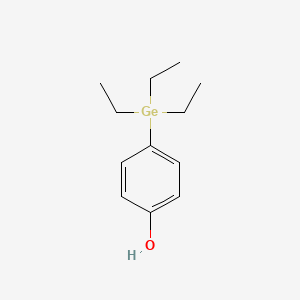

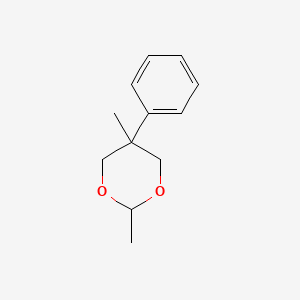
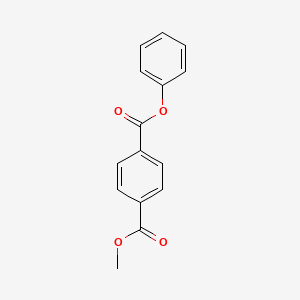
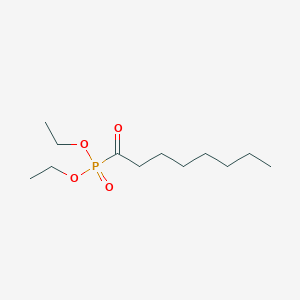


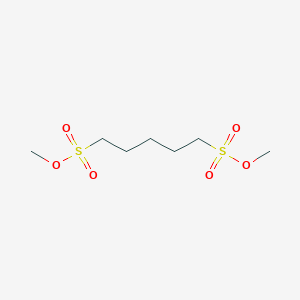
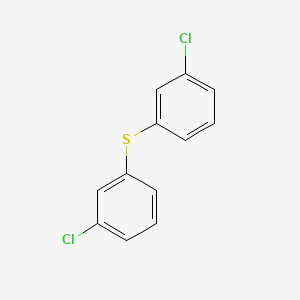

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
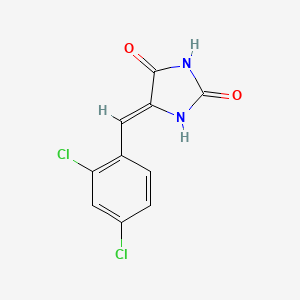
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
